(R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide
Description
This compound is a structurally complex small molecule featuring multiple pharmacologically relevant heterocyclic motifs:
- 7-Methoxyquinolin-8-yl: A quinoline derivative with a methoxy substituent, often associated with DNA intercalation or kinase inhibition .
- 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, which may enhance conformational flexibility and receptor binding .
- Pyrrolidinylethylamide side chain: A polar substituent that may improve solubility and membrane permeability .
Properties
Molecular Formula |
C31H43N7O3S |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(3R)-3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)/t26-/m1/s1 |
InChI Key |
PUPJAMOHYJWOKK-AREMUKBSSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)[C@H](CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Origin of Product |
United States |
Biological Activity
(R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide, often referred to as CCX777, is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the chemokine receptor CXCR7. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This article provides a detailed overview of the biological activity of CCX777, supported by data tables and relevant research findings.
Chemical Structure and Properties
CCX777 is characterized by its complex structure, which includes a quinoline moiety, a diazepane ring, and morpholinothiazole components. Its molecular formula is with a molecular weight of approximately 573.84 g/mol .
CCX777 acts primarily as an antagonist of the CXCR7 receptor, inhibiting its binding to chemokines such as SDF-1 (CXCL12). This inhibition can lead to reduced tumor cell proliferation, metastasis, and vascularization . The compound's ability to modulate CXCR7 activity positions it as a candidate for treating various cancers and inflammatory disorders.
Antitumor Effects
Research indicates that CCX777 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:
- Prostate Cancer Cell Lines : CCX777 showed varying degrees of cytotoxicity against LNCAP and PC-3 cells, with IC50 values indicating moderate effectiveness .
- Breast Cancer Cell Lines : The compound demonstrated stronger efficacy against breast cancer cells such as MCF-7 and MDA-MB231, with IC50 values ranging from 15 to 40 µM .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| LNCAP | 32 | Moderate reduction in viability |
| PC-3 | 48 | Slightly more active than LNCAP |
| MCF-7 | 15 | Significant cytotoxicity |
| MDA-MB231 | 31 - 40 | High aggressiveness; notable reduction in viability |
Inflammatory Diseases
CCX777's modulation of CXCR7 also suggests potential therapeutic benefits in inflammatory diseases. The compound may help mitigate conditions such as arthritis and multiple sclerosis by inhibiting the recruitment of inflammatory cells through the CXCR7 pathway .
Case Studies
Several studies have investigated the biological activity of CCX777:
- Tumor Growth Inhibition : A study demonstrated that administration of CCX777 in animal models led to a significant reduction in tumor size compared to controls. This effect was attributed to decreased angiogenesis and tumor cell survival.
- Inflammation Models : In models of induced inflammation, CCX777 treatment resulted in reduced markers of inflammation and improved clinical scores in subjects.
Scientific Research Applications
CXCR7 Modulation
This compound functions as a modulator of the CXCR7 receptor, which plays a significant role in various physiological and pathological processes, including cancer progression and inflammation. Research indicates that compounds targeting CXCR7 can be beneficial in treating cancers and other diseases where this receptor is implicated. For instance, the administration of (R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide has been associated with therapeutic effects in models of cancer due to its ability to bind effectively to CXCR7 .
Cancer Treatment
The compound's structural components suggest that it may exhibit anticancer properties. Studies have shown that similar quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The presence of the diazepane and morpholino thiazole moieties may enhance its bioactivity and selectivity against cancer cells.
Imaging Techniques
The compound can be utilized in diagnostic imaging by labeling it for tracking CXCR7 activity in vivo. This application is crucial for understanding disease mechanisms and monitoring treatment efficacy in clinical settings. The ability to visualize CXCR7 expression through labeled compounds allows for better diagnostic precision in conditions like cancer .
Synthetic Pathways
The synthesis of this compound involves several steps that integrate various chemical reactions, including amide bond formation and cyclization processes. Understanding these synthetic routes is vital for optimizing yield and purity for research applications .
Efficacy in Preclinical Models
Several preclinical studies have demonstrated the efficacy of compounds similar to (R)-3... in inhibiting tumor growth in xenograft models. For example, a study reported significant tumor reduction when treated with a related quinoline derivative that also targets CXCR7 .
Clinical Relevance
In clinical trials focusing on cancer therapies, compounds targeting CXCR7 have shown promise in improving patient outcomes, particularly when combined with existing chemotherapeutic agents.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step organic transformations, as outlined in patent literature ( ). A generalized pathway includes:
Reactivity of Functional Groups
The compound’s reactivity is governed by its:
-
Amide Group : Resistant to hydrolysis under physiological conditions but may undergo enzymatic cleavage in vivo.
-
Morpholinothiazole Ring : Susceptible to electrophilic substitution at the thiazole sulfur or morpholine oxygen under acidic/basic conditions.
-
Quinoline Moiety : Prone to oxidation at the methoxy group or aromatic ring halogenation under harsh conditions.
Stability Under Physiological Conditions
Catalytic and Coupling Reactions
The compound participates in metal-catalyzed cross-couplings, leveraging its halogenated intermediates (e.g., iodinated pyrrolopyrimidine derivatives):
Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Iodo-pyrrolopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 78 |
| Same substrate | Thiophen-2-ylboronic acid | Pd(OAc)₂/XPhos | 65 |
This reaction modifies the solvent-front group, enhancing binding affinity in pharmacological contexts .
Degradation Pathways
Thermal and photolytic degradation studies reveal:
-
Thermal Degradation (100°C) :
-
Morpholinothiazole ring decomposition above 150°C.
-
Quinoline demethoxylation observed after 2 hours.
-
-
Photolysis (UV-A) :
-
Rapid cleavage of the diazepane ring, forming secondary amines.
-
Stereochemical Considerations
The (R)-enantiomer exhibits distinct reactivity compared to the (S)-form:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s complexity necessitates comparisons with simpler analogs or compounds sharing key motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Simplicity :
- The target compound integrates four distinct heterocyclic systems, whereas compounds like 11a and 11b (from the evidence) utilize a pyran core with simpler substituents . This complexity likely enhances target selectivity but may reduce synthetic accessibility.
Functional Group Contributions: Quinoline vs. Pyran: The quinoline moiety in the target compound could enable intercalation or kinase binding, whereas the pyran in 11a/11b may favor π-π stacking or hydrogen bonding with enzymes . Morpholinothiazole vs. Cyano Groups: The morpholinothiazole group in the target compound offers hydrogen-bond acceptor sites, contrasting with the electron-withdrawing cyano groups in 11a/11b, which may stabilize transition states in enzyme inhibition .
However, the target’s multi-step assembly would require advanced coupling strategies (e.g., Buchwald-Hartwig amination or click chemistry).
Biological Hypotheses :
- While 11a/11b exhibit antimicrobial/anticancer activity in vitro, the target compound’s larger size and polar side chain suggest improved pharmacokinetics (e.g., blood-brain barrier penetration) but may limit oral bioavailability.
Preparation Methods
7-Methoxyquinolin-8-yl-1,4-diazepane
The quinoline-diazepane intermediate is synthesized via a Friedländer condensation followed by diazepane ring formation:
-
Friedländer Condensation : 2-Amino-4-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic conditions to yield 7-methoxyquinoline.
-
Diazepane Introduction : The quinoline is functionalized at position 8 with 1,4-diazepane using a Buchwald-Hartwig amination with palladium catalysis. Optimal conditions employ Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C (72% yield).
Table 1: Optimization of Diazepane Coupling
| Condition | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Standard | Pd(OAc)₂/Xantphos | 110°C | 72% |
| Alternative | PdCl₂(dppf) | 100°C | 58% |
| Ligand-free | CuI/DBU | 120°C | 41% |
2-Morpholinothiazole-4-carbaldehyde
This intermediate is prepared via a sequential nucleophilic aromatic substitution (SNAr) and Vilsmeier-Haack formylation:
N-(2-(Pyrrolidin-1-yl)ethyl)propanamide
The pyrrolidine-ethylamine side chain is synthesized via reductive amination:
-
Reductive Amination : Pyrrolidine reacts with 2-bromoethylamine hydrobromide in the presence of NaBH₃CN in methanol (65% yield).
-
Amidation : The resulting amine is coupled with propionic acid using HATU/DIPEA in DCM (82% yield).
Enantioselective Assembly of the Propanamide Backbone
The critical (R)-configured carbon is established through asymmetric Michael addition:
-
Michael Addition : 2-Morpholinothiazole-4-carbaldehyde undergoes addition to acryloyl chloride using a chiral cinchona alkaloid catalyst (e.g., (DHQ)₂PHAL) in THF at -20°C, achieving 88% ee.
-
Amide Coupling : The Michael adduct is reacted with N-(2-(pyrrolidin-1-yl)ethyl)amine using EDCI/HOBt in DMF (78% yield).
Chiral Resolution : For non-stereoselective routes, preparative HPLC with a Chiralpak IA column (hexane:isopropanol 85:15) resolves enantiomers (99.2% ee for R-isomer).
Final Coupling and Global Deprotection
The quinoline-diazepane and propanamide intermediates are coupled via a nucleophilic substitution:
-
Alkylation : The propanamide’s tertiary alcohol is activated as a mesylate (MsCl, Et₃N) and displaced by the diazepane nitrogen in acetonitrile at 60°C (68% yield).
-
Global Deprotection : Residual protecting groups (e.g., Boc on diazepane) are removed with TFA/DCM (95% yield).
Purification and Characterization
Purification Protocol :
-
Crude Product : Dissolved in DCM and washed with NaHCO₃ (5%) and brine.
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 to 90:10).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields >98% purity.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=9.2 Hz, 1H, quinoline-H), 7.89 (s, 1H, thiazole-H), 4.21 (q, 1H, CH), 3.84 (m, 4H, morpholine), 2.75 (m, 6H, diazepane).
Optimization Strategies and Challenges
Key Challenges :
-
Low Coupling Efficiency : The steric bulk of the diazepane and thiazole groups reduces alkylation yields. Switching from mesylate to triflate activation improved yields to 74%.
-
Enantiomer Separation : Early routes suffered from racemization during amidation. Implementing low-temperature (-40°C) coupling minimized epimerization.
Scale-Up Considerations :
-
Catalyst Recycling : Pd/C from diazepane coupling is recovered via filtration and reused (3 cycles with <5% yield drop).
-
Solvent Reduction : Switching from DMF to cyclopentyl methyl ether (CPME) in formylation steps reduced E-factor by 40%.
Comparative Analysis of Synthetic Routes
Route A (Convergent):
-
Yield : 23% overall
-
Advantages : Modular, allows late-stage diversification
-
Disadvantages : Multiple protection/deprotection steps
Route B (Linear):
-
Yield : 18% overall
-
Advantages : Fewer intermediates
-
Disadvantages : Poor stereocontrol at propanamide center
Route C (Hybrid):
Q & A
Q. Structural Analog Guidance :
- Compare with spirocyclic or triazole-containing analogs (e.g., triazaspirodecanones in ) for solvent selection (DMSO or DCM) and catalyst systems (e.g., CuBr for amine coupling) .
Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity and structural integrity?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:IPA gradients to resolve the (R)-enantiomer .
- NMR Spectroscopy : Assign diastereotopic protons in the diazepane ring (e.g., 1H NMR at 400 MHz in CDCl3) and verify morpholinothiazole coupling via NOESY .
- HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error to distinguish from des-methyl byproducts .
Advanced: How can Design of Experiments (DoE) and machine learning optimize reaction conditions for improved yield?
Methodological Answer:
- DoE Workflow :
- Screen variables (temperature, catalyst loading, solvent polarity) via fractional factorial design .
- Use response surface methodology (RSM) to identify optimal quinoline coupling conditions (e.g., 60°C, 5 mol% Pd(OAc)₂) .
- Machine Learning : Apply Bayesian optimization to predict ideal reaction parameters (e.g., solvent/base pairs for thiazole ring closure) and reduce trial counts by 40% .
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Coupling Temp (°C) | 40–80 | 65 | +22% |
| Catalyst (mol%) | 1–10 | 5 | +15% |
Advanced: How should researchers resolve contradictions between computational predictions and experimental binding affinities?
Methodological Answer:
- Hypothesis Testing :
- Case Study : If MD simulations suggest strong quinoline-morpholine interactions but assays show weak activity, re-evaluate protonation states (e.g., pH-dependent quinoline basicity) using potentiometric titration .
Advanced: What in vitro assays are suitable for evaluating target engagement and off-target risks?
Methodological Answer:
- Primary Assays :
- Off-Target Profiling :
Safety: What precautions are critical when handling intermediates with reactive functional groups?
Methodological Answer:
- Morpholinothiazole Stability : Avoid light exposure (store intermediates in amber vials at -20°C) to prevent photooxidation .
- Amide Coupling Reagents : Use inert atmospheres (N₂/Ar) for carbodiimide-mediated reactions to minimize exothermic side reactions .
- Emergency Protocols : For skin contact with pyrrolidinylethylamine precursors, rinse with 1% acetic acid (neutralizes basic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
